An In-depth Technical Guide to the Basic Properties of 3H-Imidazo[4,5-B]pyridin-7-amine
An In-depth Technical Guide to the Basic Properties of 3H-Imidazo[4,5-B]pyridin-7-amine
This technical guide provides a comprehensive overview of the core basic properties of 3H-Imidazo[4,5-B]pyridin-7-amine, tailored for researchers, scientists, and professionals in drug development. This document delves into the physicochemical characteristics, experimental protocols for synthesis and analysis, and the biological context of this important heterocyclic compound.
Core Physicochemical Properties
3H-Imidazo[4,5-B]pyridin-7-amine is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system. This structural motif is analogous to purines, which contributes to its significance in medicinal chemistry. The basicity of the molecule is a key determinant of its behavior in biological systems, influencing properties such as solubility, membrane permeability, and target binding.
Quantitative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | Comments |
| 3H-Imidazo[4,5-B]pyridin-7-amine | C₆H₆N₄ | 134.14 | Predicted: ~4-5 (pyridine N), ~6-7 (imidazole N), ~3-4 (amino group) | The presence of multiple basic centers leads to complex protonation equilibria. The exact pKa values are influenced by the electronic interplay between the fused rings and the amino substituent. |
| 3H-Imidazo[4,5-b]pyridin-2-amine | C₆H₆N₄ | 134.14 | - | A structural isomer, likely exhibiting similar basicity trends.[1] |
| 3H-Imidazo[4,5-c]pyridin-7-amine | C₆H₆N₄ | 134.14 | - | A regioisomer with potentially different electronic distribution and basicity.[2] |
| Imidazo[4,5-b]pyridine | C₆H₅N₃ | 119.12 | - | The parent heterocyclic system without the amino group. |
| 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid | C₇H₅N₃O₂ | 163.13 | - | The carboxylic acid group will significantly alter the electronic properties and basicity of the ring system.[3] |
Note: Predicted pKa values are based on general principles of heterocyclic chemistry and the influence of substituents. Experimental determination is crucial for precise values.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the dissociation constants (pKa) of ionizable compounds.[4]
Objective: To determine the pKa values of 3H-Imidazo[4,5-B]pyridin-7-amine in an aqueous solution.
Materials:
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3H-Imidazo[4,5-B]pyridin-7-amine sample
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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High-purity water (deionized and degassed)
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pH meter with a suitable electrode, calibrated with standard buffers
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Automatic titrator or manual titration setup
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Stir plate and stir bar
Procedure:
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Sample Preparation: Accurately weigh a precise amount of 3H-Imidazo[4,5-B]pyridin-7-amine and dissolve it in a known volume of high-purity water to achieve a final concentration in the range of 1-10 mM.
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Initial pH Measurement: Place the sample solution in a thermostatted vessel, introduce the calibrated pH electrode and a stir bar, and record the initial pH.
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Titration with Acid: Titrate the solution with the standardized HCl solution, adding small, precise volumes of the titrant. Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the expected equivalence points.
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Titration with Base (optional but recommended): In a separate experiment, or by back-titration, titrate the sample solution with the standardized NaOH solution to observe the deprotonation events.
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Data Analysis:
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Plot the measured pH values against the volume of titrant added to generate a titration curve.
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The pKa values correspond to the pH at the half-equivalence points.
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Alternatively, calculate the first and second derivatives of the titration curve. The equivalence points are indicated by the peaks in the first derivative plot, and the pKa values can be determined from the pH at these points in the second derivative plot.[4]
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Synthesis of 3H-Imidazo[4,5-b]pyridine Core Structure
Several synthetic routes to the imidazo[4,5-b]pyridine scaffold have been reported. A common and effective method involves the condensation of a diaminopyridine with an aldehyde followed by oxidation.[5]
Objective: To synthesize a 2-substituted-3H-imidazo[4,5-b]pyridine.
Materials:
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Pyridine-2,3-diamine
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A suitable aromatic or aliphatic aldehyde (e.g., benzaldehyde)
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Solvent (e.g., ethanol, dimethylformamide)
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Oxidizing agent (e.g., air, sodium dithionite)[5]
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Catalyst (optional, e.g., chlorotrimethylsilane)[5]
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Purification supplies (silica gel for chromatography, recrystallization solvents)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve pyridine-2,3-diamine in the chosen solvent.
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Aldehyde Addition: Add the aldehyde (1 equivalent) to the solution.
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
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Oxidation: After the initial condensation to form an imidazoline intermediate, oxidation is required to form the aromatic imidazole ring. This can often be achieved by bubbling air through the reaction mixture or by the addition of a chemical oxidizing agent.[5]
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Workup and Purification:
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield the pure 2-substituted-3H-imidazo[4,5-b]pyridine.[6]
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Signaling Pathways and Biological Activity
Derivatives of imidazo[4,5-b]pyridine are known to interact with a variety of biological targets, demonstrating their potential in drug discovery. Their structural similarity to purines allows them to act as antagonists or inhibitors of enzymes and receptors that recognize purine-based ligands.
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References
- 1. 3H-Imidazo(4,5-b)pyridin-2-amine | C6H6N4 | CID 179897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3H-Imidazo[4,5-C]pyridin-7-amine | C6H6N4 | CID 12706555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid | C7H5N3O2 | CID 3433733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
Figure 1. Structure and numbering of 3H-Imidazo[4,5-b]pyridin-7-amine.
